Ethyl 4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate
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Overview
Description
Ethyl 4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate is a complex organic compound that belongs to the class of pyridotriazine derivatives. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl ring, and a pyridotriazine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl benzimidate with 4-phenyl-1,3,5-triazin-2-amine . The reaction conditions often involve the use of solvents such as dioxane or dichloroethane and bases like sodium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave irradiation to accelerate the reaction . This method can significantly reduce reaction times and improve yields. Additionally, the use of automated reactors and continuous flow systems can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new substituted derivatives.
Scientific Research Applications
Ethyl 4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate has several applications in scientific research:
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability . The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Ethyl 4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate can be compared with other similar compounds, such as:
Tris[1,2,4]triazolo[1,3,5]triazine derivatives: These compounds share a similar triazine core but differ in their substituents and overall structure.
2-Amino-1,3,5-triazine derivatives: These compounds have a similar triazine ring but lack the pyrido and phenyl groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14F3N3O2 |
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Molecular Weight |
349.31 g/mol |
IUPAC Name |
ethyl 4-phenyl-2-(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine-2-carboxylate |
InChI |
InChI=1S/C17H14F3N3O2/c1-2-25-15(24)16(17(18,19)20)21-13-10-6-7-11-23(13)14(22-16)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
YHLLHPYFNZWQLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(N=C2C=CC=CN2C(=N1)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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